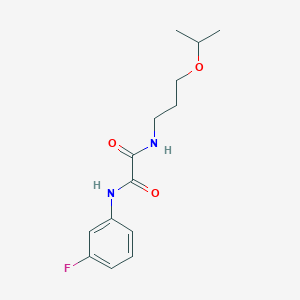
N-(3-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide
Descripción general
Descripción
N-(3-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide, also known as Fipronil, is a broad-spectrum insecticide that was first introduced in 1996. It is commonly used in agriculture, veterinary medicine, and public health to control various pests such as fleas, ticks, and termites. Fipronil is a member of the phenylpyrazole chemical family and works by targeting the central nervous system of insects, leading to their death.
Mecanismo De Acción
N-(3-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide works by targeting the central nervous system of insects. It binds to the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting nerve impulses. By binding to this receptor, this compound blocks the transmission of nerve impulses, leading to hyperexcitation and ultimately death of the insect.
Biochemical and Physiological Effects:
This compound has been shown to have both acute and chronic toxicity in non-target organisms such as birds, fish, and mammals. Acute toxicity can occur through ingestion, inhalation, or dermal exposure, leading to symptoms such as convulsions, tremors, and respiratory distress. Chronic exposure to this compound has been linked to reproductive and developmental effects, as well as neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide is a widely used insecticide that has been extensively studied for its effectiveness in controlling various pests. Its broad-spectrum activity and low mammalian toxicity make it a popular choice for use in agriculture, veterinary medicine, and public health. However, this compound has been shown to have negative impacts on non-target organisms, and its persistence in the environment can lead to long-term ecological effects.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding N-(3-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide. One potential direction is to investigate alternative methods for controlling pests that do not rely on chemical insecticides. Another area of interest is to study the long-term ecological effects of this compound and other insecticides on non-target organisms and ecosystems. Additionally, research could be conducted to develop more targeted and effective insecticides that have minimal impacts on the environment and non-target organisms.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide has been extensively studied for its effectiveness in controlling various pests. It has been used in agriculture to protect crops from insect damage and in veterinary medicine to treat flea and tick infestations in pets. This compound has also been used in public health to control mosquito populations that transmit diseases such as malaria and dengue fever. In addition, this compound has been studied for its potential use in controlling invasive species and in environmental monitoring.
Propiedades
IUPAC Name |
N'-(3-fluorophenyl)-N-(3-propan-2-yloxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-10(2)20-8-4-7-16-13(18)14(19)17-12-6-3-5-11(15)9-12/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRVLWBGCKHOJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



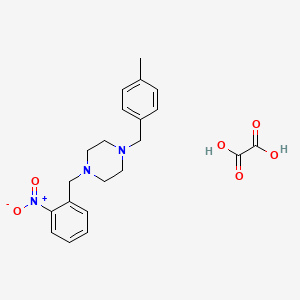
![2-(benzoylamino)-N-(1-{[(2-methoxyphenyl)amino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B3945549.png)
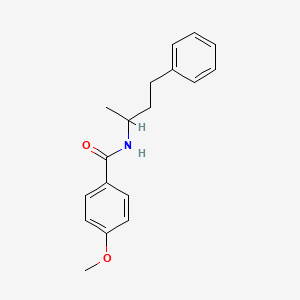
![N-[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl]acetamide](/img/structure/B3945569.png)
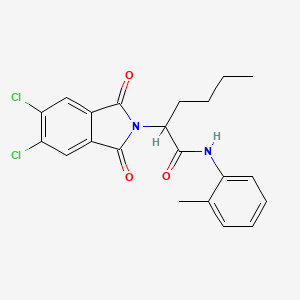
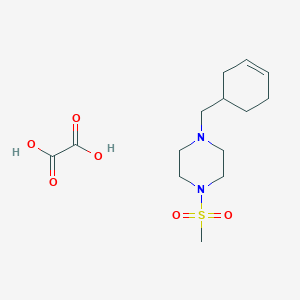
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B3945582.png)
![4-chloro-6-{[(3-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3945595.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3945602.png)
![4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3945605.png)
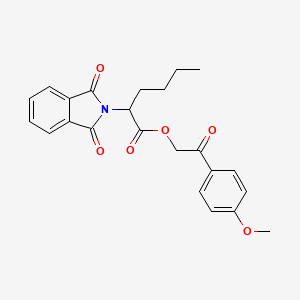
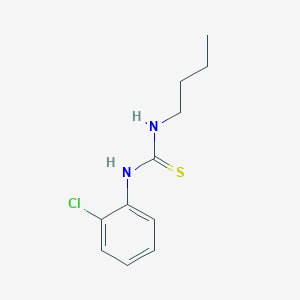
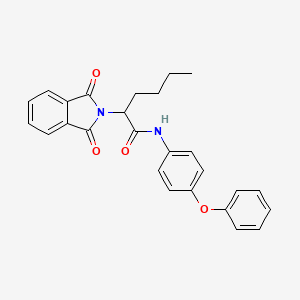
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B3945626.png)